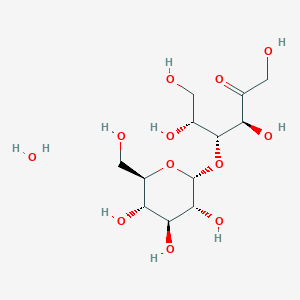

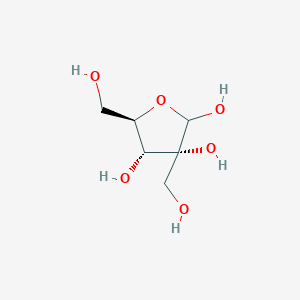

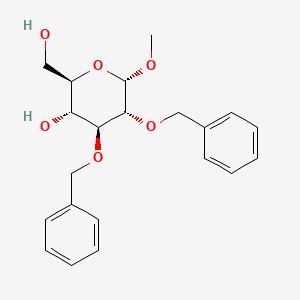

Maltulose monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Maltulose monohydrate, also known as 4-O-α-D-Glucopyranosyl-D-fructose monohydrate, is a disaccharide composed of glucose and fructose. It is a rare sugar found in small quantities in honey and certain starch hydrolysates. This compound is known for its sweetening properties, which are comparable to those of maltitol but less than those of sucrose .

科学的研究の応用

Maltulose monohydrate has several scientific research applications across various fields:

Chemistry: It is used as a model compound for studying the isomerization and hydrolysis of disaccharides.

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions

Maltulose monohydrate can be synthesized through the isomerization of maltose in an alkaline medium. This process involves the conversion of maltose syrup into maltulose syrup using an alkaline catalyst . Another method involves the use of a pressurized hot phosphate buffer to produce maltulose from maltose. The optimal conditions for this reaction include a temperature of 115°C and an average residence time of 10 minutes .

Industrial Production Methods

The industrial production of this compound involves the preparation of an aqueous maltulose solution with a concentration above 65% by weight. This solution is then concentrated to a dry matter ratio of more than 50% by weight. The concentrated solution is cooled to induce supersaturation, followed by controlled crystallization through cooling and stirring. The resulting this compound crystals are then separated, recovered, and dried .

化学反応の分析

Types of Reactions

Maltulose monohydrate undergoes various chemical reactions, including isomerization and hydrolysis. The isomerization of maltose to maltulose is a key reaction, which can be catalyzed by alkali, metal, or enzymatic catalysts . Hydrolysis of maltulose can occur under acidic conditions, leading to the formation of glucose and fructose.

Common Reagents and Conditions

Common reagents used in the isomerization of maltose to maltulose include alkaline catalysts such as sodium hydroxide. The reaction conditions typically involve elevated temperatures and controlled pH levels to optimize the yield of maltulose .

Major Products

The major products formed from the isomerization of maltose include maltulose and other keto-disaccharides. Hydrolysis of maltulose results in the formation of glucose and fructose .

作用機序

Maltulose monohydrate exerts its effects primarily through its metabolism in the body. It is slowly digested and absorbed, leading to a gradual release of glucose and fructose into the bloodstream. This slow digestion helps in maintaining stable blood glucose levels and reducing insulin spikes . In bacteria, maltulose is utilized as an energy source, supporting bacterial growth and metabolism .

類似化合物との比較

Similar Compounds

Uniqueness

Maltulose monohydrate is unique due to its specific isomerization process and its balanced sweetening properties. Unlike sucrose, maltulose has a lower glycemic index, making it a suitable alternative for diabetic-friendly foods. Its slow digestion and absorption also contribute to its unique metabolic effects, providing a steady release of energy .

特性

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNLNTFVNSVIFH-OEFDZIMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-09-9 |

Source

|

| Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl](/img/structure/B7957138.png)

![(2S)-2-[[(2S)-2-azaniumyl-5-(diaminomethylideneazaniumyl)pentanoyl]amino]butanedioate](/img/structure/B7957154.png)

![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B7957164.png)

![6-Bromo-imidazo[1,2-a]pyrimidine HCl](/img/structure/B7957168.png)

![3-[(dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate](/img/structure/B7957206.png)